![molecular formula C16H16Cl2O B14591720 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene CAS No. 61259-82-3](/img/structure/B14591720.png)
5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene: is an organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to a methoxy-dimethylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactors, which offer advantages in terms of reaction control and scalability . Traditional batch reactors are also used, but they often require careful handling of reagents and conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,4-Dichloromethylphenidate: A potent stimulant with a similar dichlorophenyl group.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with notable biological activity against Mycobacterium tuberculosis.
Uniqueness: 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene stands out due to its specific substitution pattern and the presence of both methoxy and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61259-82-3 |
|---|---|
Formule moléculaire |
C16H16Cl2O |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
5-[(3,4-dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Cl2O/c1-10-6-13(7-11(2)16(10)19-3)8-12-4-5-14(17)15(18)9-12/h4-7,9H,8H2,1-3H3 |
Clé InChI |
LKUKUMLNMCPXQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


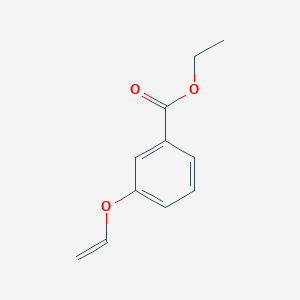
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
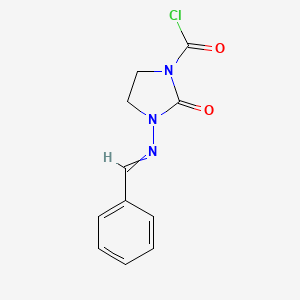
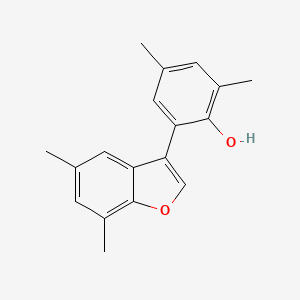
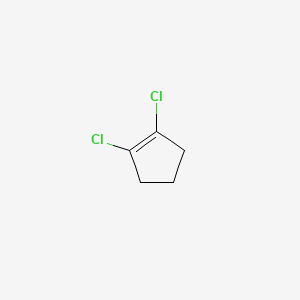
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
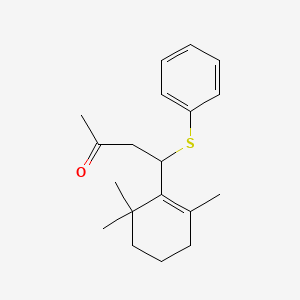
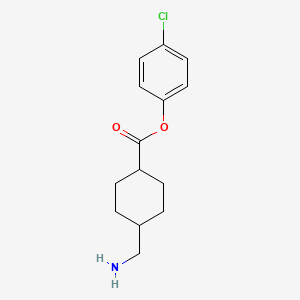

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
